N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide
Description
N-[3-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 5. The imidazo[1,2-a]pyridine scaffold is fused to a phenyl ring at position 3, which is further functionalized with a propanamide group.
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H17N3O/c1-3-17(21)18-14-6-4-5-13(10-14)15-11-20-8-7-12(2)9-16(20)19-15/h4-11H,3H2,1-2H3,(H,18,21) |
InChI Key |
WNKGLEIOZWOTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC(=CC3=N2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods may involve the use of solid support catalysts such as aluminum oxide to enhance the reaction efficiency .
Chemical Reactions Analysis
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or iodine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to possess antimicrobial properties by inhibiting the growth of Staphylococcus aureus . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Key Differences
The compound shares its imidazo[1,2-a]pyridine backbone with several analogues, but differences in substituents significantly influence physicochemical and pharmacological properties. Below is a comparative table of select analogues:
Substituent-Driven Property Modifications
Electron-Withdrawing Groups (EWGs):
- The trifluoromethyl (-CF₃) group in and enhances lipophilicity and metabolic stability compared to the target compound’s propanamide group. This substitution is common in CNS-targeting drugs to improve blood-brain barrier penetration .
Aromatic Ring Modifications:
- The 3-trifluoromethylphenyl group in introduces steric bulk and electron deficiency, which may hinder π-π stacking interactions compared to the simpler phenylpropanamide in the target compound .
- Phenylmethoxy and cyclohexylamine substituents in add hydrophobicity and conformational rigidity, likely impacting solubility and target selectivity .
Amide vs. Amine Linkages:
Pharmacological Implications
While explicit activity data for the target compound is unavailable in the provided evidence, structural trends suggest:
- Lipophilicity : The trifluoromethyl and fluorine-substituted analogues (e.g., ) exhibit higher logP values, favoring membrane permeability but risking off-target interactions.
- Metabolic Stability: Fluorinated derivatives (e.g., ) are likely more resistant to oxidative metabolism than the non-halogenated target compound .
- Target Engagement : The propanamide group in the target compound may enhance interactions with polar residues in enzyme active sites, contrasting with the amine-linked analogues optimized for receptor binding .
Biological Activity
N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group through a propanamide chain. This unique structure allows for diverse interactions with biological targets, contributing to its pharmacological potential.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O |
| Molecular Weight | 281.34 g/mol |
Anticancer Properties
Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit the growth of human cancer cell lines such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma) with IC50 values in the sub-micromolar range .
A study investigating amidino-substituted imidazo derivatives reported notable antiproliferative activity against several cancer lines, suggesting that this compound may share similar properties due to its structural analogies .
Antibacterial Activity
The antibacterial potential of imidazo derivatives has been explored in various studies. While some compounds have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus, others have demonstrated limited efficacy against Gram-negative strains such as Escherichia coli. . The specific activity of this compound against bacterial strains remains to be thoroughly investigated.
The mechanism by which this compound exerts its effects likely involves interaction with key biomolecules such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, potentially leading to inhibition of critical biological pathways involved in cell proliferation and survival .
In Vitro Studies
In vitro assessments of related compounds have highlighted their potential in targeting cancer cells. For example:
- Compound 10 : Exhibited strong antiproliferative activity against colon carcinoma cells (IC50 = 0.4 μM).
- Compound 14 : Showed selective activity against multiple cancer lines with IC50 values ranging from 0.4 to 0.7 μM .
These findings underscore the therapeutic promise of imidazo derivatives, including this compound.
Comparative Analysis
When compared to other imidazo derivatives like zolpidem and alpidem, which are known for their sedative effects, this compound could potentially offer a broader spectrum of therapeutic applications due to its unique structural features and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
